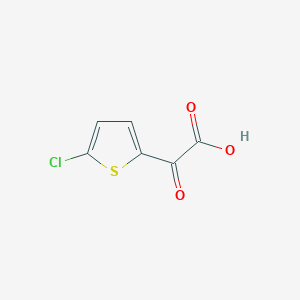

2-(5-氯噻吩-2-基)-2-氧代乙酸

描述

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid, also known as (5-chloro-2-thienyl)acetic acid, is a chemical compound with the CAS Number: 13669-19-7 . It has a molecular weight of 176.62 .

Synthesis Analysis

The synthesis of thiophene derivatives, which includes 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid, involves several significant methods such as Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The InChI Code for 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid is 1S/C6H5ClO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9) .Physical And Chemical Properties Analysis

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid is a solid substance .科学研究应用

抗癌潜力

2-(5-氯噻吩-2-基)-2-氧代乙酸及其衍生物已被探索其在癌症治疗中的潜力。例如,一种衍生物,5-(3-氯噻吩-2-基)-3-(4-三氟甲基苯基)-1,2,4-恶二唑,表现出诱导细胞凋亡的活性,特别是在乳腺癌和结直肠癌细胞系中。该化合物导致细胞在 G1 期停滞,随后诱导细胞凋亡。针对该衍生物鉴定的分子靶标是 TIP47,一种 IGF II 受体结合蛋白 (Zhang et al., 2005)。

抗氧化特性

2-(5-氯噻吩-2-基)-2-氧代乙酸的衍生物显示出显着的抗氧化特性。一项研究合成了一系列衍生物,发现这些化合物表现出有效的体外抗氧化活性。这一特性得到了分子对接、ADMET、QSAR 和生物活性研究的证实,表明它们具有作为有效抗氧化剂的潜力 (Prabakaran et al., 2021)。

晶体结构分析

2-(5-氯噻吩-2-基)-2-氧代乙酸的各种衍生物的晶体结构已经过研究,提供了对其化学性质和潜在应用的见解。这些研究对于了解这些化合物中的分子排列和相互作用至关重要,这对于它们在各个领域的应用至关重要 (Girisha et al., 2016)。

分子工程中的潜力

该化合物及其衍生物已被研究其在分子工程应用中的作用。例如,在染料敏化太阳能电池领域,2-(5-氯噻吩-2-基)-2-氧代乙酸的衍生物已被用作敏化剂,显示出高效率和在可再生能源技术中应用的潜力 (Hagberg et al., 2008)。

未来方向

The future directions for 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid and similar compounds could involve further exploration of their nonlinear optical properties . These properties make them potentially useful in applications such as optical computing, optical communication, and frequency generation .

作用机制

Target of Action

Similar compounds such as 4-{[(e)-2-(5-chlorothien-2-yl)vinyl]sulfonyl}-1-(1h-pyrrolo[3,2-c]pyridin-2-ylmethyl)piperazin-2-one and 5-CHLORO-N-(2-(4-(2-OXOPYRIDIN-1(2H)-YL)BENZAMIDO)ETHYL)THIOPHENE-2-CARBOXAMIDE have been found to interact with Coagulation factor X in humans . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

Based on the interaction of similar compounds with coagulation factor x , it can be hypothesized that this compound might also interact with this protein, potentially influencing the coagulation cascade and thus affecting blood clotting.

Biochemical Pathways

Given the potential interaction with coagulation factor x , it is plausible that this compound could influence the coagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot.

Result of Action

If this compound does indeed interact with coagulation factor x , it could potentially influence blood clotting, leading to changes in hemostasis.

属性

IUPAC Name |

2-(5-chlorothiophen-2-yl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPUCNJHUNBQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30550124 | |

| Record name | (5-Chlorothiophen-2-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid | |

CAS RN |

56479-07-3 | |

| Record name | (5-Chlorothiophen-2-yl)(oxo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30550124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[(methylamino)carbonyl]-2-phenylacetamide](/img/structure/B3024714.png)

![[(3-Chloro-1,1'-biphenyl-4-yl)oxy]acetic acid](/img/structure/B3024722.png)

![1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3024729.png)

![1-[4-Chloro-3-(trifluoromethyl)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B3024730.png)